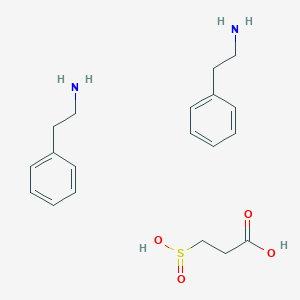
2-phenylethanamine;3-sulfinopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-sulfino-, compd with benzeneethanamine (1:2) is a chemical compound that combines propanoic acid with a sulfino group and benzeneethanamine in a 1:2 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) typically involves the reaction of propanoic acid with a sulfino group and benzeneethanamine. The reaction conditions may vary depending on the desired yield and purity of the compound. Commonly, the reaction is carried out in a controlled environment with specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced chemical reactors and purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain the compound in its pure form. The use of automated systems and quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce different amine derivatives. Substitution reactions can lead to the formation of various substituted benzeneethanamine compounds.
Applications De Recherche Scientifique
Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:1)
- Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (2:1)
- Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:3)
Uniqueness
Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) is unique due to its specific ratio of propanoic acid to benzeneethanamine, which imparts distinct chemical properties and potential applications. The presence of the sulfino group also contributes to its reactivity and versatility in various chemical reactions.
Propriétés
Numéro CAS |
171359-17-4 |
|---|---|
Formule moléculaire |
C19H28N2O4S |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-phenylethanamine;3-sulfinopropanoic acid |
InChI |
InChI=1S/2C8H11N.C3H6O4S/c2*9-7-6-8-4-2-1-3-5-8;4-3(5)1-2-8(6)7/h2*1-5H,6-7,9H2;1-2H2,(H,4,5)(H,6,7) |
Clé InChI |
YRIRIOIZMRCSKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.C(CS(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.C(CS(=O)O)C(=O)O |
Key on ui other cas no. |
171359-17-4 |
Synonymes |
3-Sulfinopropanoic acid compd. with benzeneethanamine (1:2) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















